molecular formula C20H27ClO2 B159566 4-Chlorodehydromethyltestosterone CAS No. 2446-23-3

4-Chlorodehydromethyltestosterone

Cat. No. B159566
CAS RN: 2446-23-3
M. Wt: 334.9 g/mol
InChI Key: AGUNEISBPXQOPA-XMUHMHRVSA-N
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Description

4-Chlorodehydromethyltestosterone, also known as Chlorodehydromethyltestosterone or Oral Turinabol, is an anabolic–androgenic steroid (AAS). It is the 4-chloro-substituted derivative of metandienone (dehydromethyltestosterone) .


Synthesis Analysis

4-Chlorodehydromethyltestosterone is a derivative of dianabol (dbol), but it does not aromatize into estrogen. It produces slow, quality gains with fewer side effects than methandrostenolone .


Molecular Structure Analysis

The molecular formula of 4-Chlorodehydromethyltestosterone is C20H27ClO2. It has an average mass of 334.880 Da and a monoisotopic mass of 334.169952 Da .

Scientific Research Applications

Detection and Analytical Techniques

  • Detection in Anti-Doping : A study focused on a method for detecting novel metabolites of 4-chlorodehydromethyltestosterone (OT), used in anti-doping efforts. This method, applied without rigorous validation, detects long-term metabolites derived from OT biotransformation (Kopylov, 2016).
  • Screening in Urine : A liquid chromatography-electrospray ionization tandem mass spectrometry method was developed for screening 4-chlorodehydromethyltestosterone and other steroids in human urine. It offers advantages like simple sample preparation, low detection limits, and high precision, useful for routine qualitative screening (Leinonen et al., 2004).

Synthesis and Chemical Properties

  • Synthetic Process : Research on the synthetic process of chlorodehydromethyltestosterone from methyltestosterone. This method, involving cycloxidization and chloridization, is suitable for industrial production (Zhang Yong-qiang, 2008).

Biodegradation and Environmental Impact

  • Biodegradation Studies : Studies on the biodegradation of chlorophenols by bacteria like Comamonas testosteroni. These studies are important for understanding the environmental impact and potential bioremediation of compounds related to 4-chlorodehydromethyltestosterone (Tobajas et al., 2012); (Bae et al., 2004).

Metabolism and Biological Activity

  • Metabolism in Human Body : Studies on the biotransformation of 4-chlorodehydromethyltestosterone in humans, identifying new long-term metabolites. This research is key for understanding how the compound is metabolized and potentially detected in the body (Sobolevsky & Rodchenkov, 2012).
  • Metabolomics and Sterols : Research into the metabolomics of steroids, including compounds like 4-chlorodehydromethyltestosterone, contributes to understanding their biological activities and interactions in the body (Veenstra, 2012); (Darnet & Schaller, 2019).

Other Relevant Studies

  • Influence on Estrogenic Activity : Examining the influence of compounds like 4-chlorophenol on estrogen-responsive genes in breast cancer cells. This kind of research helps in understanding the broader impacts of related compounds on human health (Terasaka et al., 2006).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUNEISBPXQOPA-XMUHMHRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179216
Record name 4-Chlorodehydromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Chlorodehydromethyltestosterone

CAS RN

2446-23-3
Record name Oral-Turinabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorodehydromethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORODEHYDROMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 - 127 °C
Record name 4-Chloromethandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AT Kopylov - Journal of Analytical Sciences, Methods and …, 2016 - scirp.org
… This paper is focused on application of method for detection of novel metabolites of 4-chlorodehydromethyltestosterone (known as oral turinabol, OT), which were postulated as long-…
Number of citations: 2 www.scirp.org
W Schänzer, M Donike - Analytica Chimica Acta, 1993 - Elsevier
… , the metabolism of the anabohc steroids must be known Papers on the metabolism of anabohc sterords m man were available for boldenone [1],4-chlorodehydromethyltestosterone …
Number of citations: 374 www.sciencedirect.com
A Roberts - A+ A, 2016 - ironmagazine.com
Oral Turinabol (4-Chlorodehydromethyltestosterone) is the drug made famous by the East German state-sponsored doping program. Of course, it’s not the only drug they used, but it …
Number of citations: 0 www.ironmagazine.com
A Leinonen, T Kuuranne… - Journal of mass …, 2002 - Wiley Online Library
… Oxandrolone, the 3′-hydroxy metabolite of stanozolol and the 6β-hydroxy metabolite of 4-chlorodehydromethyltestosterone were selected as test compounds (Fig. 1). Compounds …
A Leinonen, T Kuuranne, T Kotiaho, R Kostiainen - Steroids, 2004 - Elsevier
… A qualitative liquid chromatography–electrospray ionization tandem mass spectrometry method was developed for screening of the abuse of 4-chlorodehydromethyltestosterone, …
Number of citations: 114 www.sciencedirect.com
AT Cawley, K Blakey, CC Waller… - Drug Testing and …, 2016 - Wiley Online Library
… Based on the chlorine position of previously encountered steroids, such as clostebol and 4-chlorodehydromethyltestosterone (oral turinabol), a 4-chlorinated structure was initially …
W Schänzer, G Opfermann, M Donike - Steroids, 1992 - Elsevier
… The 17-epimers of the anabolic steroids bolasterone (I), 4-chlorodehydromethyltestosterone (II), fluoxymesterone (III), furazabol (IV), metandienone (V), mestanolone (VI), …
Number of citations: 113 www.sciencedirect.com
A Leinonen, K Vuorensola, LM Lepola, T Kuuranne… - Analytica chimica …, 2006 - Elsevier
… Four different anabolic steroids – metabolites of fluoxymesterone, 4-chlorodehydromethyltestosterone, stanozolol and danazol – were used as test compounds and methyltestosterone …
Number of citations: 81 www.sciencedirect.com
N Fabresse, L Gheddar, P Kintz, A Knapp… - Forensic Science …, 2021 - Elsevier
… The last one had the true active ingredient (4-chlorodehydromethyltestosterone) but was associated with methandrostenolone (not mentioned on the label). According to the qualitative …
Number of citations: 21 www.sciencedirect.com
MK Parr, GL Piana, A Stoll, JF Joseph… - Proceedings of the …, 2019 - researchgate.net
… Post administration urines of the anabolic androgenic steroid 4-chlorodehydromethyltestosterone (single dose of 5 mg) have been analyzed by GC-QQQ-MS (MRM) after hydrolysis and …
Number of citations: 3 www.researchgate.net

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